molecular formula C12H12N2O2 B12050984 2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde CAS No. 915923-30-7

2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde

Cat. No.: B12050984
CAS No.: 915923-30-7
M. Wt: 216.24 g/mol
InChI Key: HDOBVIZMPKDVFK-UHFFFAOYSA-N
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Description

2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C12H12N2O2. It features an imidazole ring, an ethoxy group, and a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde typically involves the reaction of 2-(2-bromoethoxy)benzaldehyde with imidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(2-(1H-Imidazol-1-yl)ethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(2-(1H-Imidazol-1-yl)ethoxy)benzene: Similar structure but without the aldehyde group.

Uniqueness

2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

915923-30-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(2-imidazol-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C12H12N2O2/c15-9-11-3-1-2-4-12(11)16-8-7-14-6-5-13-10-14/h1-6,9-10H,7-8H2

InChI Key

HDOBVIZMPKDVFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCN2C=CN=C2

Origin of Product

United States

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